tert-Butyl 3-(hydroxymethyl)-3-(methylamino)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(hydroxymethyl)-3-(methylamino)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(hydroxymethyl)-3-(methylamino)azetidine-1-carboxylate typically involves multi-step organic reactions. One common approach might include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of Functional Groups: Hydroxymethyl and methylamino groups can be introduced through nucleophilic substitution or addition reactions.
tert-Butyl Protection: The carboxylate group can be protected using tert-butyl groups to enhance stability and solubility.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylate to an alcohol.
Substitution: The methylamino group can participate in substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group could yield tert-Butyl 3-(formyl)-3-(methylamino)azetidine-1-carboxylate.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(hydroxymethyl)-3-(methylamino)azetidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential as a pharmaceutical intermediate. Azetidine derivatives have shown promise in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry
In industry, the compound might be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(hydroxymethyl)-3-(methylamino)azetidine-1-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(hydroxymethyl)-3-(amino)azetidine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)-3-(ethylamino)azetidine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)-3-(propylamino)azetidine-1-carboxylate
Properties
Molecular Formula |
C10H20N2O3 |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-3-(methylamino)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)12-5-10(6-12,7-13)11-4/h11,13H,5-7H2,1-4H3 |
InChI Key |
WHDYLUVHYNFEPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CO)NC |
Origin of Product |
United States |
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